5-(二氟甲基)-1-苯基-1H-1,2,3-三唑-4-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

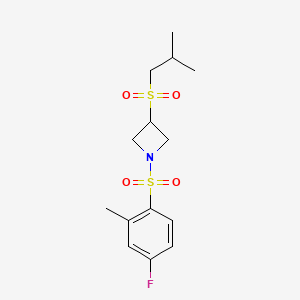

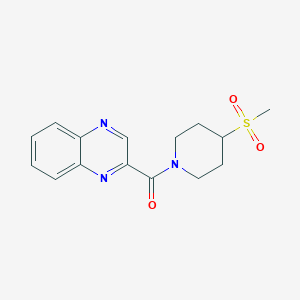

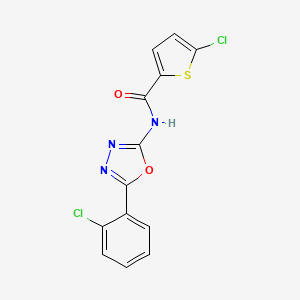

The compound “5-(difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid” is likely a synthetic organic compound. It contains a 1,2,3-triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The difluoromethyl group (-CF2H) is a common functional group in medicinal chemistry due to its ability to modulate the physical-chemical properties of drug molecules .

Synthesis Analysis

While the specific synthesis for this compound isn’t available, the general approach to synthesize similar compounds often involves the reaction of an azide with an alkyne in the presence of a copper catalyst, a process known as a click reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,3-triazole ring attached to a phenyl ring and a difluoromethyl group. The carboxylic acid functional group is likely attached to the 4-position of the triazole ring .Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors. The presence of the electron-withdrawing difluoromethyl group could make the triazole ring more susceptible to electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the carboxylic acid group could make this compound acidic, and it might be soluble in polar solvents due to the presence of multiple polar functional groups .科学研究应用

Late-Stage Difluoromethylation in Medicinal Chemistry

The introduction of difluoromethyl groups in the late stages of synthetic protocols is a significant advancement in medicinal chemistry. The CF2H group is isosteric and isopolar to the –OH and –SH groups, making it a lipophilic hydrogen bond donor. This modification can enhance the metabolic stability, solubility, and lipophilicity of pharmaceutical compounds .

Photocatalytic Difluoromethylation in Organic Synthesis

Visible-light-photocatalyzed difluoromethylation reactions are crucial for modifying aromatic compounds and aliphatic multiple C–C bonds. This process is performed under mild and environmentally benign conditions, which is highly beneficial for developing sustainable synthetic methods .

Electrophilic, Nucleophilic, and Radical Difluoromethylation

The compound can undergo various types of difluoromethylation reactions, including electrophilic, nucleophilic, and radical processes. These reactions are essential for constructing C(sp3)–CF2H bonds, which are valuable in synthesizing molecules of pharmaceutical relevance .

Computational Chemistry and Molecular Docking

Molecular docking simulations and density functional theory (DFT) studies often use difluoromethylated compounds to assess potential binding mechanisms and strengths within a receptor’s binding site. This is particularly useful in drug discovery and design .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

5-(difluoromethyl)-1-phenyltriazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O2/c11-9(12)8-7(10(16)17)13-14-15(8)6-4-2-1-3-5-6/h1-5,9H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOHWNBANPFVKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(difluoromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 4-amino-4-[4-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2605865.png)

![1-{1,4-Dioxaspiro[4.5]decan-2-ylmethyl}guanidine hydroiodide](/img/structure/B2605872.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2605873.png)

![2-Chloro-N-(2-methylprop-2-enyl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]propanamide](/img/structure/B2605876.png)

![(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(3-(trifluoromethoxy)phenyl)methanone](/img/structure/B2605883.png)

![methyl 3-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2605885.png)